
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is a chemical compound that belongs to the class of tetrazines Tetrazines are known for their unique chemical properties, particularly their ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions with strained alkenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride typically involves the formation of the tetrazine ring followed by the introduction of the pentan-1-amine moiety. One common method involves the reaction of hydrazine derivatives with nitriles to form the tetrazine ring. The resulting tetrazine is then reacted with pentan-1-amine under acidic conditions to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (IEDDA) Reactions: This is the most notable reaction, where the tetrazine moiety reacts with strained alkenes to form stable adducts.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
IEDDA Reactions: Typically involve strained alkenes such as norbornene or trans-cyclooctene under mild conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions often carried out in polar aprotic solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Bioorthogonal Chemistry: Used for labeling and detecting biomolecules in living systems without interfering with native biological processes.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with unique electronic and photophysical properties.
Chemical Biology: Employed in studying biological processes through the selective modification of biomolecules.
Mecanismo De Acción
The primary mechanism of action for 5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride involves its participation in IEDDA reactions. The tetrazine moiety acts as a diene, reacting with strained alkenes (dienophiles) to form stable adducts. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioorthogonal applications. The molecular targets are typically strained alkenes that have been introduced into biological systems or materials .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
- 5-(4-(1,2,4,5-Tetrazin-3-yl)benzylamino)-5-oxopentanoic acid
- 3,6-Bis(methoxycarbonyl)-1,2,4,5-tetrazine
Uniqueness
5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine hydrochloride is unique due to its specific structure, which combines the reactivity of the tetrazine ring with the functional versatility of the pentan-1-amine moiety. This combination allows for a wide range of chemical modifications and applications, particularly in bioorthogonal chemistry and material science .
Propiedades
Fórmula molecular |
C7H14ClN5 |
|---|---|
Peso molecular |
203.67 g/mol |
Nombre IUPAC |
5-(1,2,4,5-tetrazin-3-yl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H13N5.ClH/c8-5-3-1-2-4-7-11-9-6-10-12-7;/h6H,1-5,8H2;1H |
Clave InChI |
VCBJMOBANSXGIT-UHFFFAOYSA-N |
SMILES canónico |
C1=NN=C(N=N1)CCCCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
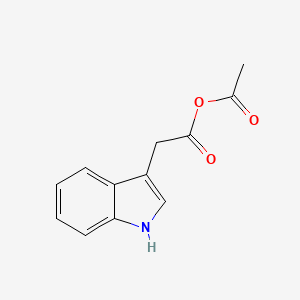

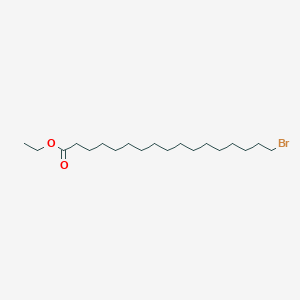
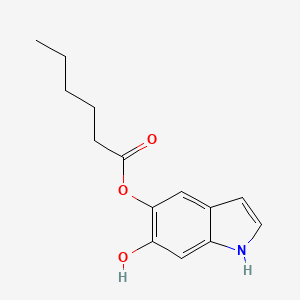
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
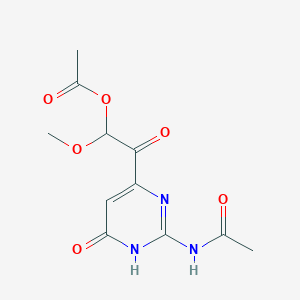
![{[1-(Cyclopropylmethyl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218714.png)
![N-[2-Hydroxy-3-(tetradecyloxy)propyl]-L-histidine](/img/structure/B15218723.png)

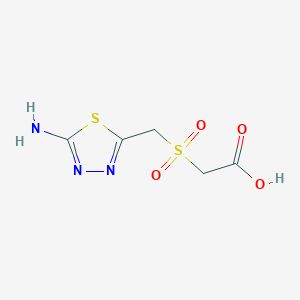
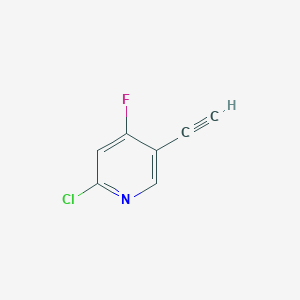
![N-(Acetyloxy)-N-[(1H-imidazol-5-yl)methyl]benzamide](/img/structure/B15218743.png)
